

Free radical bromination of 2-methylpropane to form 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-methylpropane

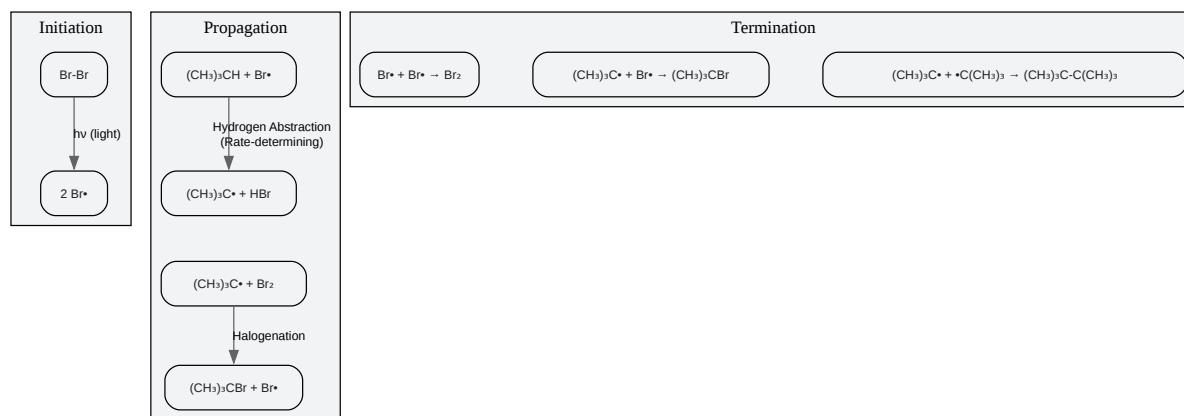
Cat. No.: B165281

[Get Quote](#)

An In-Depth Technical Guide to the Free Radical Bromination of 2-Methylpropane

Introduction

Free radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the functionalization of alkanes. This guide focuses on the bromination of 2-methylpropane, a classic example demonstrating the remarkable regioselectivity of bromine radicals. Unlike chlorination, which often yields a mixture of products, bromination of alkanes with tertiary hydrogens proceeds with high selectivity to form the thermodynamically favored product.^{[1][2]} In the case of 2-methylpropane, the reaction overwhelmingly yields **2-bromo-2-methylpropane**. This high degree of selectivity is attributed to the stability of the tertiary radical intermediate and the endothermic nature of the hydrogen abstraction step.^{[3][4]} This reaction is a cornerstone for introducing a functional group at a specific position in a saturated hydrocarbon, making it a valuable tool for synthetic chemists in research and drug development.


Reaction Mechanism: A Stepwise Analysis

The free radical bromination of alkanes proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.^{[5][6][7]}

- Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br_2) into two bromine radicals ($\text{Br}\cdot$). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.^[7]

- Propagation: This stage consists of two repeating steps that form the product and regenerate the bromine radical, allowing the chain reaction to continue.[5]
 - Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the 2-methylpropane. This is the rate-determining and selectivity-generating step.[3] Abstraction of the tertiary hydrogen is significantly more favorable than abstraction of a primary hydrogen due to the greater stability of the resulting tertiary free radical.[1][6] This step is endothermic for bromination.[3][4]
 - Step 2 (Halogenation): The resulting tertiary alkyl radical reacts with a molecule of Br_2 to form the final product, **2-bromo-2-methylpropane**, and a new bromine radical.[5]
- Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[5][7]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the free radical bromination of 2-methylpropane.

The Basis of Selectivity: Energetics and the Hammond Postulate

The high selectivity observed in free radical bromination is a direct consequence of the thermodynamics of the hydrogen abstraction step. The formation of the relatively weak H-Br bond (bond dissociation energy of 87 kcal/mol) makes this step endothermic.^[3] According to the Hammond Postulate, endothermic reactions have "late" transition states that resemble the products.^[3] Therefore, the transition state for the abstraction of a hydrogen atom by a bromine radical closely resembles the resulting alkyl radical.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Since the transition state for bromination has significant radical character, the activation energy difference between the formation of a tertiary radical and a primary radical is large, closely mirroring the energy difference between the radicals themselves.^{[3][4]} This leads to a much faster rate of reaction at the tertiary position.

In contrast, the hydrogen abstraction step in chlorination is exothermic due to the formation of the strong H-Cl bond (103 kcal/mol).^[3] This results in an "early" transition state that resembles the reactants, with little radical character. Consequently, the activation energies for the abstraction of primary, secondary, and tertiary hydrogens are much closer, leading to lower selectivity and a mixture of products.^{[3][4]}

Quantitative Data

The selectivity of halogenation reactions can be quantified by comparing the relative reactivity of different types of C-H bonds.

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

C-H Bond Type	Relative Reactivity (Chlorination)	Relative Reactivity (Bromination)
Primary (1°)	1	1
Secondary (2°)	3.6	99
Tertiary (3°)	5	1600

Data sourced from Chad's Prep.[\[2\]](#)

For 2-methylpropane, there are nine primary hydrogens and one tertiary hydrogen. The expected product ratio can be calculated as follows:

- Primary Product (1-bromo-2-methylpropane): 9 (hydrogens) x 1 (relative reactivity) = 9
- Tertiary Product (**2-bromo-2-methylpropane**): 1 (hydrogen) x 1600 (relative reactivity) = 1600

Predicted Product Distribution:

- % **2-bromo-2-methylpropane**: $(1600 / (1600 + 9)) * 100\% \approx 99.4\%$
- % 1-bromo-2-methylpropane: $(9 / (1600 + 9)) * 100\% \approx 0.6\%$

This calculation clearly illustrates the overwhelming preference for the formation of the tertiary bromide.

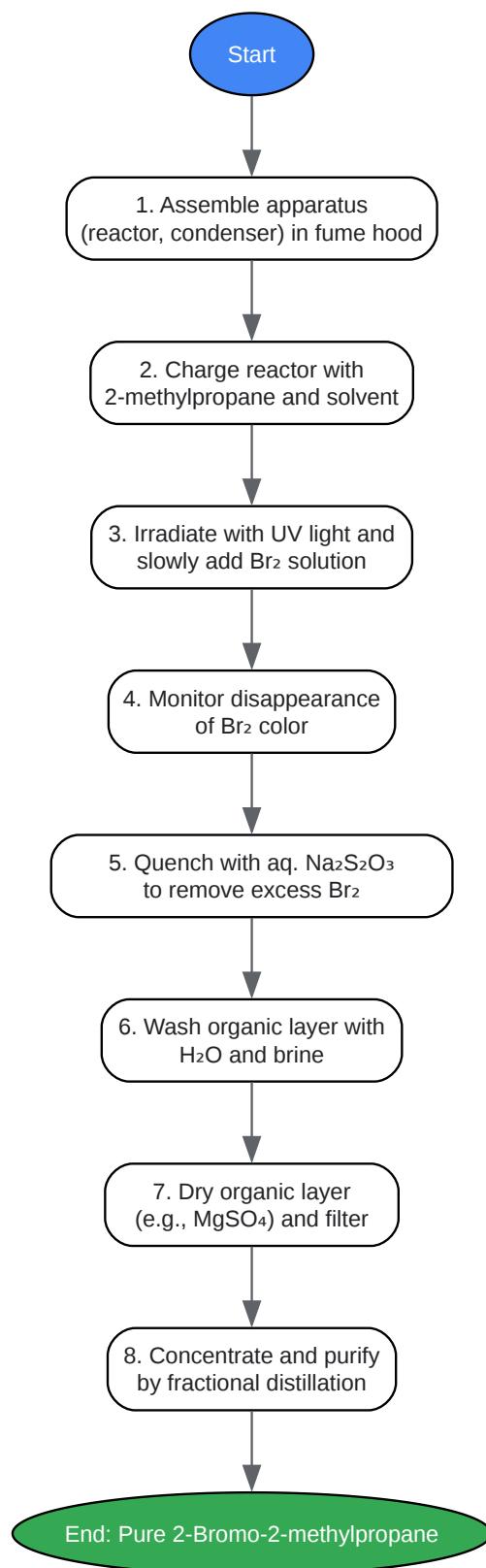
Table 2: Relevant Bond Dissociation Energies (BDE)

Bond	BDE (kcal/mol)
$(\text{CH}_3)_3\text{C-H}$ (tertiary)	93
$(\text{CH}_3)_2\text{CHCH}_2\text{-H}$ (primary)	98
Br-Br	46
H-Br	87
H-Cl	103

Experimental Protocol

The following is a generalized protocol for the free radical bromination of an alkane like 2-methylpropane.

Safety Precautions:


- This procedure must be performed in a well-ventilated fume hood.
- Bromine (Br_2) is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- 2-methylpropane is a flammable gas. Ensure there are no open flames or ignition sources.
- UV light can be harmful to the eyes and skin. Use appropriate shielding.

Reagents and Equipment:

- 2-methylpropane (gas or liquefied)
- Bromine (Br_2)
- Inert solvent (e.g., carbon tetrachloride, CCl_4 - Note: CCl_4 is a known carcinogen and its use is highly restricted. Less hazardous solvents like dichloromethane or hexane may be used, though they can also be halogenated to some extent.)
- Reaction vessel equipped with a gas inlet, condenser, and dropping funnel
- UV lamp (e.g., a sunlamp or mercury vapor lamp)
- Aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution for quenching
- Drying agent (e.g., anhydrous magnesium sulfate, MgSO_4)
- Distillation apparatus for purification

Procedure:

- Setup: Assemble the reaction apparatus in a fume hood. The reaction vessel should be cooled in an ice bath to control the reaction temperature.
- Charging the Reactor: Dissolve a known quantity of 2-methylpropane in the inert solvent within the reaction vessel.
- Initiation: Position the UV lamp to irradiate the reaction vessel.
- Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the reaction mixture via the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. The rate of addition should be controlled to prevent a buildup of unreacted bromine.
- Reaction Monitoring: Continue the reaction until the bromine color no longer disappears, indicating that the alkane has been consumed.
- Workup:
 - Turn off the UV lamp and remove the ice bath.
 - Quench the reaction mixture by washing it with an aqueous solution of sodium thiosulfate to remove any excess bromine.
 - Wash the organic layer with water and then with a saturated brine solution.
 - Dry the organic layer over an anhydrous drying agent like MgSO_4 .
 - Filter to remove the drying agent.
- Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation to isolate the **2-bromo-2-methylpropane**.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for free radical bromination.

Alternative Reagent: N-Bromosuccinimide (NBS)

For certain applications, particularly allylic and benzylic brominations, N-bromosuccinimide (NBS) is used as an alternative to Br_2 .^{[8][9]} The advantage of NBS is that it provides a low, constant concentration of bromine, which is generated *in situ*.^[9] This minimizes competing reactions, such as the addition of bromine across double bonds.^[9] For the bromination of alkanes, the reaction with NBS is typically initiated with light or a radical initiator like AIBN (azobisisobutyronitrile) in an inert solvent like CCl_4 .^[8]

Conclusion

The free radical bromination of 2-methylpropane is a highly selective and efficient method for the synthesis of **2-bromo-2-methylpropane**. The reaction's utility stems from the inherent reactivity differences between primary and tertiary C-H bonds, a phenomenon explained by the stability of the intermediate radical and the thermodynamics of the hydrogen abstraction step. This reaction serves as a prime example for researchers and drug development professionals of how fundamental mechanistic principles can be exploited to achieve high regioselectivity in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. byjus.com [byjus.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Free radical bromination of 2-methylpropane to form 2-Bromo-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165281#free-radical-bromination-of-2-methylpropane-to-form-2-bromo-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com